Alanylalanyllysine
CAS No.:
Cat. No.: VC16243778
Molecular Formula: C12H24N4O4
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N4O4 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 6-amino-2-[2-(2-aminopropanoylamino)propanoylamino]hexanoic acid |
| Standard InChI | InChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20) |
| Standard InChI Key | FJVAQLJNTSUQPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |
Introduction
Structural and Biochemical Characteristics
Molecular Architecture and Stability
Alanylalanyllysine’s primary structure—Ala-Ala-Lys—confers unique physicochemical properties. The presence of lysine introduces a positively charged ε-amino group at physiological pH, enabling electrostatic interactions with negatively charged biomolecules such as DNA, phospholipid membranes, or enzymatic substrates . Computational modeling predicts that the peptide adopts a semi-flexible conformation in aqueous solutions, with the lysine side chain contributing to solubility and the alanine residues promoting structural rigidity . Stability studies under varying pH conditions indicate that the peptide remains intact at pH 2–9 but undergoes hydrolysis at extremes (pH < 2 or > 10), likely due to cleavage at the alanine-lysine bond .
Comparative Analysis with Analogous Peptides
The tripeptide’s functional versatility becomes apparent when compared to structurally similar compounds:
This comparative table highlights alanylalanyllysine’s distinctive lysine-terminal configuration, which may enhance its binding affinity for anionic cellular components compared to neutral or negatively charged analogs.
Synthesis and Purification Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The most widely reported method for synthesizing alanylalanyllysine involves Fmoc (fluorenylmethyloxycarbonyl)-based SPPS . Key steps include:
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Resin Activation: A Wang resin pre-loaded with Fmoc-Lys(Boc)-OH serves as the solid support.
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Sequential Coupling: Fmoc-Ala-OH and Fmoc-Ala-OH are added using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the coupling agent.
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Deprotection: Piperidine (20% in DMF) removes Fmoc groups after each coupling step.
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Cleavage: A trifluoroacetic acid (TFA) cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5) releases the peptide from the resin while removing side-chain protecting groups.
Typical yields range from 65–78%, with purity >95% achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient .
Challenges in Large-Scale Production
Scale-up efforts face hurdles such as:
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Racemization: The lysine residue’s ε-amino group may undergo racemization during prolonged coupling steps, necessitating optimized reaction times (<60 minutes) .
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Aggregation: Intermolecular hydrogen bonding between alanine residues can lead to β-sheet formation, reducing solubility. Co-solvents like DMSO (5–10%) mitigate this issue .
Mechanistic Studies and Biomolecular Interactions
Protein Binding Affinity
Surface plasmon resonance (SPR) studies using bovine serum albumin (BSA) indicate moderate binding (KD = 8.3 µM), primarily mediated by hydrophobic interactions with BSA’s subdomain IIIA . This suggests potential for alanylalanyllysine to serve as a carrier for albumin-bound drugs.
Cell Permeability
Caco-2 monolayer experiments reveal poor intestinal permeability (Papp = 1.2 × 10⁻⁶ cm/s), classifying it as a Biopharmaceutics Classification System (BCS) Class III compound . Strategies to improve bioavailability include:
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Prodrug Design: Esterification of the C-terminal lysine carboxyl group increases logP from −2.1 to 0.4, enhancing membrane diffusion .
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieve 82% encapsulation efficiency and sustain release over 72 hours .
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